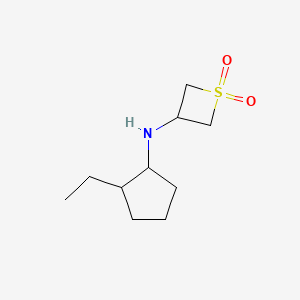
3-((2-Ethylcyclopentyl)amino)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Ethylcyclopentyl)amino)thietane 1,1-dioxide is a compound belonging to the class of thietanes, which are four-membered sulfur-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Ethylcyclopentyl)amino)thietane 1,1-dioxide typically involves the cycloaddition of sulfene (CH2=SO2) to enamines, followed by reduction to yield the desired thietane 1,1-dioxide . This method is regioselective and proceeds under kinetic control, ensuring the retention of configuration .
Industrial Production Methods
Industrial production methods for thietane derivatives often involve the use of photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds . These methods are efficient and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-((2-Ethylcyclopentyl)amino)thietane 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thietane derivatives with different substituents.
Substitution: Nucleophilic substitution reactions are common, where the thietane ring can be modified with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Sodium phenolates and thiophenolates are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted thietane 1,1-dioxides, which can have different functional groups attached to the thietane ring .
Scientific Research Applications
3-((2-Ethylcyclopentyl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing acyclic and heterocyclic compounds.
Biology: Thietane derivatives have shown potential as antiviral and anticancer agents.
Medicine: The compound is being investigated for its antidepressant properties.
Industry: Thietane 1,1-dioxides are used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((2-Ethylcyclopentyl)amino)thietane 1,1-dioxide involves its interaction with molecular targets such as serotonin receptors and α2-adrenergic receptors . The compound’s antidepressant effects are believed to be due to its serotonin-positive properties and the blockade of these receptors .
Comparison with Similar Compounds
Similar Compounds
3-Cyanothiete 1,1-dioxide: Known for its high reactivity in cycloaddition reactions.
3-Phenylsulfanylthietane-1,1-dioxide: Exhibits antidepressant activity similar to 3-((2-Ethylcyclopentyl)amino)thietane 1,1-dioxide.
Uniqueness
This compound is unique due to its specific structural configuration and the presence of the 2-ethylcyclopentyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H19NO2S |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
N-(2-ethylcyclopentyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C10H19NO2S/c1-2-8-4-3-5-10(8)11-9-6-14(12,13)7-9/h8-11H,2-7H2,1H3 |
InChI Key |
IREFKOZIJRQEEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC1NC2CS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B12947663.png)
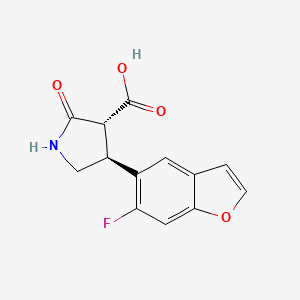
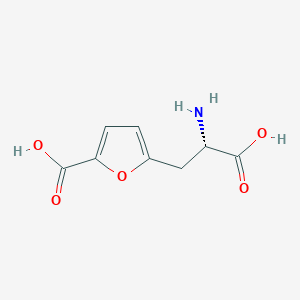
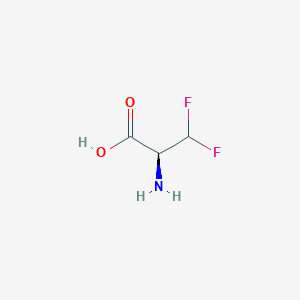
![1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid](/img/structure/B12947688.png)
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile](/img/structure/B12947699.png)
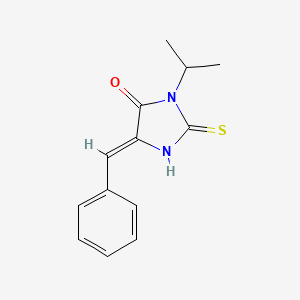
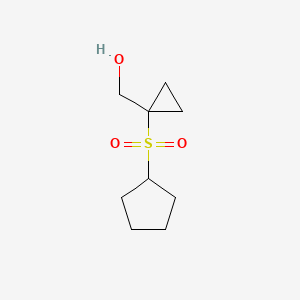

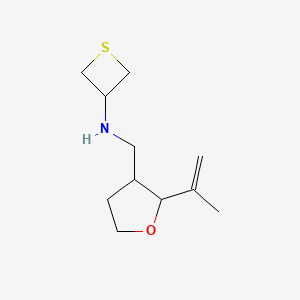
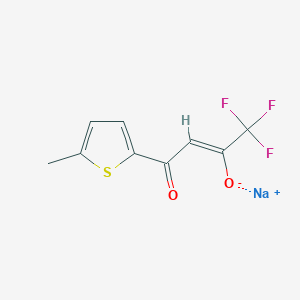
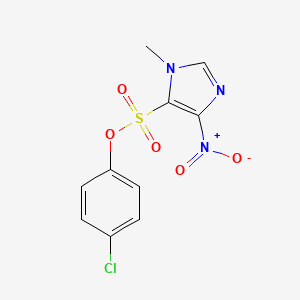
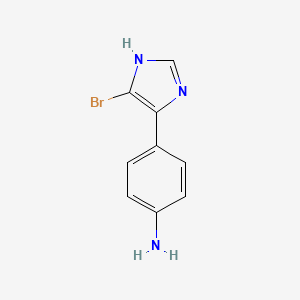
![4-(Methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12947748.png)
